

# A Spectroscopic Comparison of 5-Formyl-2furancarboxylic Acid and Its Derivatives

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Compound of Interest		
Compound Name:	5-Formyl-2-furancarboxylic Acid	
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **5-Formyl-2-furancarboxylic acid** (FFCA) and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for obtaining this information, and visual workflows to aid in experimental design.

**5-Formyl-2-furancarboxylic acid** (FFCA) is a versatile bio-based platform chemical with significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties, and those of its derivatives, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of FFCA and its derivatives using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

#### **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for **5-Formyl-2-furancarboxylic acid** and a selection of its common derivatives. These derivatives include the methyl and ethyl esters, which are common intermediates in synthesis, and 2,5-Furandicarboxylic acid (FDCA), a key oxidation product.

#### <sup>1</sup>H NMR Spectral Data (DMSO-d<sub>6</sub>)



Compound	δ (ppm) and Multiplicity (J in Hz)	
5-Formyl-2-furancarboxylic acid (FFCA)	~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, furan-H), ~7.3 (d, 1H, furan-H), ~13.5 (br s, 1H, -COOH)	
Methyl 5-formyl-2-furoate	9.71 (s, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 3.90 (s, 3H)	
Ethyl 5-formyl-2-furoate	9.70 (s, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.39 (d, J=3.7 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H)	
2,5-Furandicarboxylic acid (FDCA)[1]	7.28 (s, 2H), 13.5 (br s, 2H)[1]	

<sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>)

Compound	δ (ppm) <sup>*</sup>
5-Formyl-2-furancarboxylic acid (FFCA)	~178 (-CHO), ~159 (-COOH), ~153 (furan-C), ~148 (furan-C), ~122 (furan-C), ~119 (furan-C)
Methyl 5-formyl-2-furoate	178.1, 158.5, 153.0, 147.9, 121.8, 119.5, 52.8
Ethyl 5-formyl-2-furoate	178.2, 158.1, 153.2, 148.1, 121.6, 119.3, 61.7, 14.1
2,5-Furandicarboxylic acid (FDCA)[1]	158.8, 147.0, 118.3[1]

## IR Spectral Data (cm<sup>-1</sup>)



Compound	Key Absorptions (cm <sup>-1</sup> )	
5-Formyl-2-furancarboxylic acid (FFCA)	~3100-2500 (br, O-H), ~1720 (C=O, acid), ~1680 (C=O, aldehyde), ~1580, 1470 (C=C, furan)	
Methyl 5-formyl-2-furoate	~2850, 2750 (C-H, aldehyde), ~1725 (C=O, ester), ~1685 (C=O, aldehyde), ~1580, 1475 (C=C, furan)	
Ethyl 5-formyl-2-furoate	~2860, 2760 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1585, 1470 (C=C, furan)	
2,5-Furandicarboxylic acid (FDCA)[2]	~3100-2500 (br, O-H), ~1680 (C=O, acid), ~1580, 1460 (C=C, furan)[2]	

**UV-Vis Spectral Data** 

Compound	λmax (nm) in Ethanol	Molar Absorptivity (ε, L mol <sup>-1</sup> cm <sup>-1</sup> )
5-Formyl-2-furancarboxylic acid (FFCA)	~280	~15,000
Methyl 5-formyl-2-furoate	~278	~16,000
Ethyl 5-formyl-2-furoate	~279	~16,500
2,5-Furandicarboxylic acid (FDCA)	~265	~18,000

## **Mass Spectrometry Data (Electron Ionization)**



Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Formyl-2-furancarboxylic acid (FFCA)	140	123, 111, 95, 83, 65, 39
Methyl 5-formyl-2-furoate	154	123, 111, 95, 83, 65, 39
Ethyl 5-formyl-2-furoate	168	123, 111, 95, 83, 65, 39
2,5-Furandicarboxylic acid (FDCA)[3]	156	139, 112, 95, 67, 39[3]

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to <sup>1</sup>H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> (δ 2.50 for <sup>1</sup>H and δ 39.52 for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy



- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution. Record the absorbance spectrum over a wavelength range of 200-400 nm.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the
  corresponding absorbance value. The molar absorptivity (ε) can be calculated using the
  Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and I is
  the path length of the cuvette (typically 1 cm).

#### Mass Spectrometry (MS)

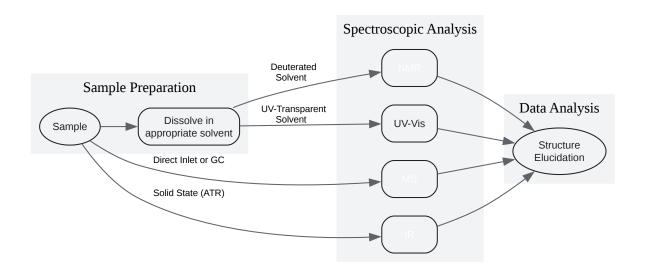
• Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile derivatives).



- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 35-300).
- Data Analysis: Identify the molecular ion peak (M<sup>+</sup>) and analyze the fragmentation pattern to confirm the structure. The fragmentation of furan derivatives often involves the loss of substituents and cleavage of the furan ring.

## Visualizing the Workflow

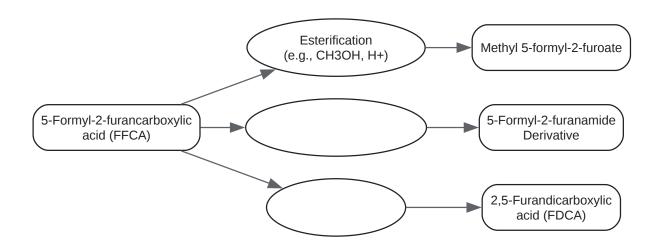
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of FFCA and a potential synthetic pathway.



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Caption: Workflow for the spectroscopic analysis of FFCA and its derivatives.





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Caption: Potential synthetic pathways for FFCA derivatives.

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#### References

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- 2. researchgate.net [researchgate.net]
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